molecular formula C14H12O B8784350 4-Hydroxy stilbene

4-Hydroxy stilbene

Cat. No. B8784350
M. Wt: 196.24 g/mol
InChI Key: QVLMUEOXQBUPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy stilbene is a useful research compound. Its molecular formula is C14H12O and its molecular weight is 196.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy stilbene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy stilbene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

4-(2-phenylethenyl)phenol

InChI

InChI=1S/C14H12O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15H

InChI Key

QVLMUEOXQBUPAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A portion (244.24 grams, 2.0 moles) of 4-hydroxybenzaldehyde, phenylacetic acid (272.30 grams, 2.0 moles) and piperidine (51.6 milliliters) are added to a reactor equipped with a reflux condenser and stirred under a nitrogen atmosphere. Heating commences and after 12 minutes and at 93° C., a solution forms. After a total of 27 minutes, the reaction temperature reaches 150° C. and is held therein. After 2 hours at the 150° C. temperature, a solution of sodium carbonate (40.0 grams) in deionized water (800 milliliters) is added to the reactor over a 3 minute period while stirring and heating are maintained. After 10 minutes of mixing with heating, stirring ceases and the aqueous layer is decanted from the reactor. The solid product remaining in the reactor is recovered and dissolved in a solution of sodium hydroxide (100.0 grams) in deionized water (2400 milliliters) which has been heated to 90° C. The resultant solution is held for 16 hours at 4° C. and the resultant crystalline precipitate which forms is recovered by filtration. The crystals are suspended in deionized water (1600 milliliters) which is stirred and then acidified to a pH of one by addition of aqueous concentrated hydrochloric acid. The resultant crystalline product is recovered by filtration, then washed on the filter with deionized water (two 250 milliliter portions). The product recovered on the filter is dried at 80° C. under a vacuum of 2 mm Hg to a constant weight of 87.1 grams of white crystalline powder. Fourier transform infrared spectrophotometric analysis of a potassium chloride pellet of the product reveals the presence of the expected hydroxyl group O--H stretching absorbance centered at 3416 cm-1 (broad), the ethylene C--H out-of-plane deformation at 965 cm-1, the C--H out-of-plane vibration at 819 cm-1 for the para substituted aromatic ring and the C--H out-of-plane vibration at 746 and 686 cm-1 for the monosubstituted aromatic ring. High pressure liquid chromatographic analysis of the 4-hydroxystilbene product using a uv detector set at 254 nm reveals a single sharp peak. Proton magnetic resonance spectroscopy further confirms the product structure.
Quantity
244.24 g
Type
reactant
Reaction Step One
Quantity
272.3 g
Type
reactant
Reaction Step One
Quantity
51.6 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a similar manner, 4-methoxystilbene is synthesized from 4-methoxybenzaldehyde and diethylbenzyl phosphonate, and demethylated to obtain 4-hydroxystilbene (sample No. 13) as white needle crystals (melting point: 185°-186° C.).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
diethylbenzyl phosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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